molecular formula C19H19N3O2S2 B4861265 N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B4861265
M. Wt: 385.5 g/mol
InChI Key: QSUOPVSCHVKLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process might start with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with a piperidine derivative. Common reagents might include thionyl chloride, acyl chlorides, and various catalysts under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: Similar compounds might include other benzothiazole derivatives, thiophene derivatives, or piperidine derivatives.

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Thiophene Derivatives: Often used in organic electronics and pharmaceuticals.

    Piperidine Derivatives: Commonly found in many alkaloids and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which might confer unique biological activities or chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12-4-5-14-16(11-12)26-19(20-14)21-17(23)13-6-8-22(9-7-13)18(24)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUOPVSCHVKLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.